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Compound of Interest

Compound Name: Tiglaldehyde

Cat. No.: B044138

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectra of tiglaldehyde, a key a,3-unsaturated aldehyde. For contextual
understanding and to offer a broader perspective for researchers working with similar
compounds, we have included comparative data for two analogous a,3-unsaturated aldehydes:
crotonaldehyde and acrolein. The information presented herein, including tabulated spectral
data and standardized experimental protocols, is intended to aid in the structural elucidation
and quality assessment of these compounds.

Comparative Spectral Data

The following tables summarize the experimentally determined *H and 3C NMR chemical shifts
(8) in parts per million (ppm) for tiglaldehyde, crotonaldehyde, and acrolein. The data is
presented to facilitate a clear comparison of the spectral features of these structurally related
aldehydes.

Table 1: *H NMR Chemical Shift Data (ppm)
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Aldehydic Vinylic Proton Vinylic Proton Methyl
Compound
Proton (CHO) (a-C) (B-C) Protons (CHs)
Tiglaldehyde 9.38 - 6.42 (q) 2.09 (d), 1.78 (s)
Crotonaldehyde 9.49 (d) 6.13 (dq) 6.87 (dq) 1.93 (dd)
, 6.12 (dd), 5.94
Acrolein 9.47 (d) 6.29 (dd) -

(dd)

Solvent: CDCIls. Coupling constants (J) are not included in this table for brevity but are crucial
for detailed structural analysis.

Table 2: 13C NMR Chemical Shift Data (ppm)

Carbonyl Methyl Carbon
Compound o-Carbon B-Carbon

Carbon (C=0) (CHs)
Tiglaldehyde 195.1 137.9 154.2 145,94
Crotonaldehyde 193.8 132.8 152.7 18.2
Acrolein 193.3 136.1 136.8 -

Solvent: CDCIz

Experimental Protocol for NMR Analysis

The following is a generalized procedure for acquiring high-quality *H and 3C NMR spectra for
small organic molecules like tiglaldehyde and its analogues.

1. Sample Preparation:
o Weigh approximately 5-10 mg of the analyte.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry vial.
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For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane
(TMS), should be added. TMS also serves as the chemical shift reference (0.00 ppm).

Transfer the solution into a clean, dry 5 mm NMR tube.
. NMR Spectrometer Setup:
The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
The spectrometer is locked onto the deuterium signal of the solvent.
Shimming is performed to optimize the homogeneity of the magnetic field.
. 'H NMR Acquisition Parameters:
Pulse Program: Standard single-pulse sequence.
Spectral Width: Typically 0-12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16, depending on the sample concentration.
. 3C NMR Acquisition Parameters:
Pulse Program: Standard single-pulse sequence with proton decoupling.
Spectral Width: Typically 0-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as the 13C nucleus is significantly less abundant and less
sensitive than *H.

. Data Processing:
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e The raw data (Free Induction Decay - FID) is Fourier transformed.
e Phase and baseline corrections are applied to the resulting spectrum.
o The chemical shifts are referenced to the internal standard (TMS).

NMR Spectral Analysis Workflow

The following diagram illustrates the general workflow for the analysis of NMR spectra, from
sample preparation to structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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